4-Benzyl-2-phenyl-morpholine-3-carboxylic acid
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Overview
Description
4-Benzyl-2-phenyl-morpholine-3-carboxylic acid is a complex organic compound with the molecular formula C18H19NO3. This compound features a morpholine ring substituted with benzyl and phenyl groups, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid typically involves the reaction of 2-phenyl-3-morpholinone with benzyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the benzyl bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-phenyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
4-Benzyl-2-phenyl-morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-phenyl-morpholine: Lacks the carboxylic acid group, leading to different chemical properties.
2-Phenyl-morpholine-3-carboxylic acid: Lacks the benzyl group, affecting its reactivity and applications.
4-Benzyl-morpholine-3-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.
Uniqueness
4-Benzyl-2-phenyl-morpholine-3-carboxylic acid is unique due to its combination of benzyl, phenyl, and carboxylic acid groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-benzyl-2-phenylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)16-17(15-9-5-2-6-10-15)22-12-11-19(16)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRHXFWNPQQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(N1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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